Cinnamic acid
Overview
Description
Synthesis Analysis
Cinnamic acid can be synthesized through various chemical reactions, with the Perkin reaction being one of the most common methods. This reaction involves the condensation of aromatic aldehydes with aliphatic carboxylic acids in the presence of anhydrous potassium carbonate as a catalyst. Studies have shown that cinnamic acid can be synthesized in moderate to high yields using different reagents and conditions, including the use of ionic liquids as solvents and microwave radiation to enhance reaction rates and yields. Additionally, novel methods employing direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide have been developed, offering efficient routes to various cinnamic acids derivatives (Chiriac, Tanasă, & Onciu, 2005) (Yang Xin-yu, 2006).
Molecular Structure Analysis
The molecular structure of cinnamic acid consists of a benzene ring attached to an acrylic acid group, allowing it to exist in E- and Z-isomeric forms. Spectroscopic studies, including UV photoelectron spectroscopy and quantum chemical calculations, have elucidated the electronic structures of cinnamic acid and its derivatives, revealing insights into their biological activities. These studies highlight the importance of the phenyl ring and the acrylic acid functionality in the molecule's reactivity and biological properties (Novák, Klasinc, & McGlynn, 2018).
Chemical Reactions and Properties
Cinnamic acid undergoes various chemical reactions, leveraging its phenyl ring and α,β-unsaturated carboxylic acid group. It forms derivatives through esterification, hydrogenation, and oxidation reactions, significantly impacting its biological efficacy. Research has indicated that cinnamic acid derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. These activities are attributed to the compound's ability to interact with biological molecules and enzymes, influencing cellular processes and pathways. The versatility in the chemical reactions of cinnamic acid underscores its potential in developing pharmacologically active compounds (De, Baltas, & Bedos-Belval, 2011).
Scientific Research Applications
Agriculture:
- Inhibiting Root Growth : Cinnamic acid inhibits root growth in plants such as soybeans by increasing IAA oxidase and C4H activities, leading to a stiffer cell wall and reduced root growth (Salvador et al., 2013).
Medicine:
- Cancer Treatment : Cinnamic acid derivatives inhibit protein kinases, crucial for controlling cell signaling networks. This property increases the clinical anticancer efficacy and induces cytostasis and reversal of malignant properties of human tumor cells in vitro (Mielecki & Lesyng, 2016); (Liu et al., 1995).
- Diabetes Management : It has a beneficial influence on diabetes and its complications by stimulating insulin secretion, improving pancreatic β-cell functionality, and enhancing glucose uptake (Adisakwattana, 2017).
- Therapeutic Effects in Various Diseases : Cinnamic acid shows potential therapeutic effects in cancer, diabetes, lung, cardiovascular diseases, hepatic, neuro-, and photoprotective effects and has antimicrobial and anti-inflammatory activities (El‐Seedi et al., 2017).
Industry:
- Flavoring and Perfumery : Cinnamic acid has antioxidant activity and is primarily used in flavoring and perfumery industries. It's found in products containing cinnamon oil and plants (Oladimeji et al., 2019).
- Cosmetics : Derivatives of cinnamic acid in cosmetics serve various functions including perfuming, UV protection, skin conditioning, hair conditioning, tonic, and antimicrobial activities (Gunia-Krzyżak et al., 2018).
Safety And Hazards
Future Directions
Research into the potential applications of cinnamic acid is ongoing. Its properties make it a candidate for use in many sectors including the development of new pharmaceuticals, biofuels, and eco-friendly pesticides . Further human clinical studies are needed to clarify the effects of cinnamic acid and its derivatives in diabetic patients .
properties
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Record name | cinnamic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
Record name | Cinnamic acid | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cinnamic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamic acid | |
CAS RN |
140-10-3, 621-82-9 | |
Record name | trans-Cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |
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Record name | Cinnamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |
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Record name | CINNAMIC ACID | |
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Record name | CINNAMIC ACID | |
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Record name | E-Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |
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Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
Record name | trans-Cinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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